[2,3'-Bipyridin]-6'(1'H)-one
Overview
Description
Synthesis Analysis
The synthesis of bipyridine derivatives typically involves palladium-catalyzed coupling reactions, as demonstrated in the synthesis of various bipyridylacetylenes from 6,6'-dibromo-2,2'-bipyridine and arylacetylenes (Butler & Soucy-Breau, 1991). These methods offer a versatile approach to access a wide range of bipyridine derivatives, including [2,3'-Bipyridin]-6'(1'H)-one, by altering the coupling components and conditions.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the arrangement of pyridine rings and the substituents attached to them. X-ray crystallography studies provide detailed insights into the geometry, bonding, and spatial arrangement of atoms within these molecules. For instance, structures often reveal coordination to metals, hydrogen bonding, and π-π stacking interactions, contributing to their stability and reactivity (Wang et al., 2002).
Chemical Reactions and Properties
Bipyridine derivatives participate in a variety of chemical reactions, primarily serving as ligands in the formation of coordination compounds. They exhibit a strong ability to bind transition metals, forming complexes with diverse structures and properties. For example, complexes featuring bipyridine ligands can display interesting magnetic, catalytic, and luminescent properties, as seen in various coordination polymers and metal-organic frameworks (Lei et al., 2004).
Scientific Research Applications
Application 1: Complexes of Square-Planar d8 Metal Ions
- Summary of Application : 2,2’-bipyridine ligands are used in the formation of complexes with square-planar d8 metal ions .
- Methods of Application : The reaction of [M(bpy)]2+ (M = Pd II and/or Pt II; bpy = 2,2’-bipyridine) moieties with model nucleobases leads to a variety of products, including 1:1, 1:2, and 2:2 (head–tail, ht, or head–head, hh) complexes .
- Results or Outcomes : By carefully analyzing the H5 (H5’) resonances of the bpy ligands, it is possible to assign binding situations of bpy ligands, even in multinuclear complexes with several [M(bpy)]2+ entities in different environments present .
Application 2: NMR Spectroscopy
- Summary of Application : 2,2’-bipyridine ligands are used in Nuclear Magnetic Resonance (NMR) spectroscopy .
- Methods of Application : NMR spectroscopy is a technique used to obtain detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the absorption of electromagnetic radiation by nuclei in a magnetic field .
- Results or Outcomes : NMR spectroscopy can provide detailed data on coupling constants and chemical shifts of various nuclei, including 1H, 13C, 19F, 31P, 77Se, 11B .
Application 3: Structure Determination Using Spectroscopic Methods
- Summary of Application : 2,2’-bipyridine ligands are used in structure determination using spectroscopic methods .
- Methods of Application : This set of pages originates from Professor Hans Reich’s “Structure Determination Using Spectroscopic Methods” course (Chem 605). It describes Nuclear Magnetic Resonance (NMR) in details relevant to Organic Chemistry .
- Results or Outcomes : It also includes NMR summary data on coupling constants and chemical shift of 1H, 13C, 19F, 31P, 77Se, 11B. Spectra (PDF form) of more than 600 compounds are also provided .
Safety And Hazards
“[2,3’-Bipyridin]-6’(1’H)-one” is classified as having acute toxicity, both oral and dermal. It is toxic if swallowed or in contact with skin. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-pyridin-2-yl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKTZWOSIVHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437133 | |
Record name | [2,3'-Bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,2-dihydropyridin-2-one | |
CAS RN |
381233-78-9 | |
Record name | [2,3'-Bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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